sec-Butyl 4-hydroxybenzoate

Overview

Description

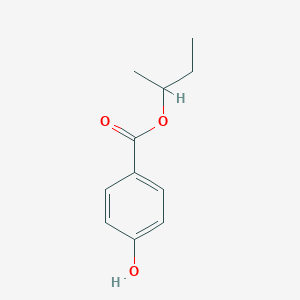

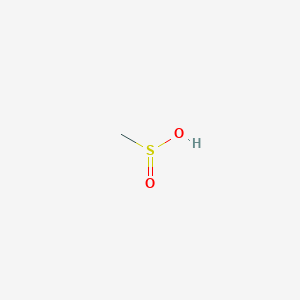

Sec-Butyl 4-hydroxybenzoate, also known as sec-Butylparaben or butan-2-yl 4-hydroxybenzoate, is a chemical compound with the molecular formula C11H14O3 . It is commonly used in the cosmetics industry and has a molecular weight of 194.23 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is butan-2-yl 4-hydroxybenzoate . The InChI string representation of its structure isInChI=1S/C11H14O3/c1-3-8(2)14-11(13)9-4-6-10(12)7-5-9/h4-8,12H,3H2,1-2H3 . Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 59.0 to 62.0°C and a boiling point of 210°C at 25 mmHg . It is soluble in methanol .Scientific Research Applications

Dermal Absorption and Hydrolysis

sec-Butyl 4-hydroxybenzoate, known as a paraben, is used as an antimicrobial agent in various products. Research has shown that parabens are absorbed through the skin and are metabolized into 4-hydroxybenzoic acid. The metabolism process involves hydrolysis by dermal carboxylesterases, with differences observed between human and minipig skin. The minipig model is considered suitable for assessing the dermal absorption and hydrolysis of parabens, providing insights into their disposition after dermal exposure (Jewell et al., 2007).

Metabolism in the Liver

The liver plays a crucial role in the biotransformation of this compound. Studies on human liver microsomes and plasma have shown that parabens undergo rapid hydrolysis and glucuronidation. The metabolization process involves several UDP-glucuronosyltransferase (UGT) isoforms, suggesting that these compounds do not accumulate in human tissues but are instead metabolized and excreted (Abbas et al., 2010).

Environmental Analysis and Food Safety

Parabens, including this compound, are detected in various environmental and food samples. Advanced analytical methods like stir-bar sorptive extraction (SBSE) and thermal desorption GC–MS have been developed for their detection. These methods provide insights into the presence and concentration of parabens in beverages, vinegar, sauces, and other products, ensuring food safety and quality control (Ochiai et al., 2002).

Potential Use in Polypropylene Stabilization

Research into the stability and degradation of polymers like polypropylene has identified this compound derivatives as effective antioxidants. The synthesized compounds, like butyl 3,5-ditert-butyl-4-hydroxybenzoate, have shown promising results in inhibiting oxidation degradation of polypropylene, which is crucial for extending the life and performance of these materials (Zhu et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Sec-Butyl 4-hydroxybenzoate, also known as Butylparaben, is an organic compound that primarily targets microbial cells . It is a highly successful antimicrobial preservative used in cosmetics and medication suspensions .

Mode of Action

It is proposed to act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer, possibly causing the leakage of intracellular constituents .

Biochemical Pathways

This compound is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches . Our results also suggest the involvement of the oxidative decarboxylation of the protocatechuate peripheral pathway to form hydroxyquinol .

Result of Action

The primary result of this compound’s action is its antimicrobial effect, particularly against mold and yeast . This makes it a valuable preservative in cosmetics and pharmaceuticals, helping to extend their shelf life and maintain their quality.

Biochemical Analysis

Biochemical Properties

It is known that 4-hydroxybenzoic acid, a related compound, is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

Cellular Effects

It has been identified as a substance of very high concern due to its endocrine-disrupting properties . It has been shown to have probable serious effects on human health .

Molecular Mechanism

It is known to have endocrine-disrupting properties . This suggests that it may interact with hormone receptors or other components of the endocrine system, potentially leading to changes in hormone levels and disruptions in normal endocrine function .

Temporal Effects in Laboratory Settings

It is known to be a stable compound .

Dosage Effects in Animal Models

It is known to have probable serious effects on human health, suggesting that it may also have significant effects in animal models .

Metabolic Pathways

It is known that 4-hydroxybenzoic acid, a related compound, is involved in the shikimate pathway, which links carbohydrate metabolism to aromatic compound biosynthesis .

properties

IUPAC Name |

butan-2-yl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8(2)14-11(13)9-4-6-10(12)7-5-9/h4-8,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOTXZHOGPQFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044607 | |

| Record name | sec-Butylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17696-61-6 | |

| Record name | 1-Methylpropyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl p-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Butylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYL P-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16V369U91O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of identifying sec-butyl 4-hydroxybenzoate in Ficus microcarpa L. f.?

A1: This study marks the first reported instance of isolating This compound from Ficus microcarpa L. f. []. This discovery contributes to the growing body of knowledge about the phytochemical composition of this plant and its potential medicinal properties. The research further revealed that This compound, alongside other isolated compounds, significantly inhibited nitric oxide (NO) release in a cellular model of inflammation []. This finding suggests that This compound could contribute to the anti-inflammatory effects attributed to Ficus microcarpa L. f., warranting further investigation into its specific mechanisms of action and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)